molecular formula C10H19NO4 B1252327 O-propanoyl-D-carnitine

O-propanoyl-D-carnitine

Cat. No. B1252327
M. Wt: 217.26 g/mol
InChI Key: UFAHZIUFPNSHSL-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-propanoyl-D-carnitine is an O-acyl-D-carnitine in which the acyl group specified is propanoyl.

Scientific Research Applications

Cardiovascular Health

Carnitine and its derivatives, including O-propanoyl-D-carnitine, have been investigated for their roles in cardiovascular diseases. They are known to enhance carbohydrate metabolism and reduce toxic metabolites in ischemic conditions. Studies have explored their applications in a spectrum of cardiovascular conditions such as angina, myocardial infarction, congestive heart failure, and peripheral vascular disease (Arsenian, 1997).

Metabolic Effects and Clinical Applications

Propionyl-L-carnitine, a derivative of carnitine, plays an important role in both carbohydrate and lipid metabolism, leading to increased ATP generation. It also acts as an antiradical agent, protecting tissues from oxidative damage. Its protective effect in various models of cardiac and endothelial dysfunction and potential in treating cardiovascular diseases associated with diabetes mellitus or hyperglycemia has been highlighted in clinical trials (Mingorance et al., 2011).

Role in Disease Treatment

Carnitine, in its biologically active form L-carnitine, has been used for treating conditions like uremia, diabetes, and various neural disorders. Its potential in treating obesity, improving glucose intolerance, and total energy expenditure has also been explored (Flanagan et al., 2010).

Reproductive Health

L-carnitine has shown promising results in improving the in vitro development of cloned pig embryos by influencing intracellular glutathione synthesis and embryonic gene expression. This indicates its potential in enhancing reproductive technologies (You et al., 2012).

Antioxidant and Metabolic Functions

Carnitine and its derivatives have been studied for their antioxidant properties and influence on metabolic performance in various biological systems, including in the context of osteoarthritis and muscular fatigue (Khodir et al., 2020; Brass et al., 1993).

Neuroprotective Effects

L-carnitine and its derivatives have been associated with neuroprotective effects. Their roles in brain health, including lipid synthesis, gene modulation, and antioxidant activity, have been researched, suggesting their potential in treating neurological diseases (Jones et al., 2010).

properties

Product Name

O-propanoyl-D-carnitine

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

(3S)-3-propanoyloxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C10H19NO4/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m0/s1

InChI Key

UFAHZIUFPNSHSL-QMMMGPOBSA-N

Isomeric SMILES

CCC(=O)O[C@@H](CC(=O)[O-])C[N+](C)(C)C

Canonical SMILES

CCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-propanoyl-D-carnitine
Reactant of Route 2
Reactant of Route 2
O-propanoyl-D-carnitine
Reactant of Route 3
Reactant of Route 3
O-propanoyl-D-carnitine
Reactant of Route 4
Reactant of Route 4
O-propanoyl-D-carnitine
Reactant of Route 5
Reactant of Route 5
O-propanoyl-D-carnitine
Reactant of Route 6
Reactant of Route 6
O-propanoyl-D-carnitine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.